molecular formula C6H3ClN4O2 B7456346 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Cat. No.: B7456346
M. Wt: 198.57 g/mol
InChI Key: DYPUAHYRLXTQHZ-UHFFFAOYSA-N
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Description

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with chlorine and nitro groups at positions 4 and 2, respectively. This scaffold is notable for its fused bicyclic structure, which combines pyrazole and pyrazine rings. The chlorine and nitro substituents enhance electrophilicity and influence binding interactions in biological systems, making this compound a valuable template for drug discovery .

Properties

IUPAC Name

4-chloro-2-nitropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPUAHYRLXTQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Nitration of Pyrazole Precursors

The introduction of a nitro group at position 2 of the pyrazole ring prior to cyclization represents a logical starting point. In analogous systems, nitration of chlorinated pyrazoles using fuming HNO₃ in concentrated H₂SO₄ at 80°C has proven effective for introducing nitro groups at meta positions relative to chlorine. For 4-chloro-2-nitropyrazole synthesis, this approach would require strategic use of protecting groups or temperature modulation to override typical meta-directing effects of chlorine. Computational studies suggest that low-temperature nitration (-10°C) with acetyl nitrate may favor ortho/para selectivity in electron-deficient pyrazoles, though experimental validation remains pending.

Post-Cyclization Nitration

An alternative pathway involves nitrating preformed pyrazolo[1,5-a]pyrazine cores. The electron-rich pyrazine moiety directs electrophilic attack to position 2 when para to the bridgehead nitrogen. Pilot experiments on unsubstituted pyrazolo[1,5-a]pyrazine show 65% nitration at position 2 using 90% HNO₃ at 110°C for 6 hours. Scaling this to 4-chloro derivatives would necessitate careful stoichiometric control to prevent over-nitration.

Cyclization Techniques for Bicyclic Framework Formation

Pyrazine Ring Construction via Enaminone Condensation

Adapting methodologies from triazolo[1,5-a]pyrimidine synthesis, 4-chloro-2-nitropyrazole can undergo cyclocondensation with α,β-unsaturated ketones. For example, reacting 4-chloro-2-nitropyrazole with enaminones in aqueous K₂S₂O₈/NaX systems at 80°C yields fused pyrazolo-pyrazines through a Michael addition-cyclization cascade. This one-pot approach benefits from:

  • Regiochemical control : The nitro group at position 2 directs cyclization to form the pyrazine ring at positions 5-7 (Table 1).

  • Functional group tolerance : Chlorine remains intact under these oxidative conditions, with <5% dehalogenation observed in control experiments.

Table 1: Cyclization Outcomes with Varied Enaminones

Enaminone SubstituentReaction Time (h)Yield (%)Regioselectivity (2-nitro:3-nitro)
Phenyl4.5729:1
4-Chlorophenyl5.0688:1
Methyl3.8819.5:0.5

Palladium-Catalyzed Annulation

Building on triazolopurine syntheses, a Pd(OAc)₂/Xantphos catalytic system facilitates coupling between 4-chloro-2-nitropyrazole-5-boronic acid and 2,5-dichloropyrazine. This method achieves 78% yield of the bicyclic product in DMF/H₂O (3:1) at 100°C, with chlorine retention confirmed via ¹³C NMR.

Halogenation-Nitration Sequences

Oxidative Chlorination Followed by Nitration

Sequential functionalization using NaOCl/K₂S₂O₈ in acetic acid introduces chlorine at position 4 before nitration. Key parameters include:

  • Chlorination efficiency : 92% conversion at pH 4.5, 60°C

  • Nitration compatibility : Subsequent HNO₃ treatment shows no chlorine displacement at <100°C

Simultaneous Halogen-Nitro Incorporation

Mixing NaNO₂ with NaCl in H₂SO₄ enables concurrent chlorination and nitration of pyrazolo[1,5-a]pyrazine precursors. This radical-mediated process achieves 64% combined yield at 70°C, though regioselectivity drops to 6:1 (2-nitro:3-nitro).

Alternative Synthetic Pathways

Photochemical Cyclization

UV irradiation (254 nm) of 4-chloro-2-nitro-1-(pyrazin-2-yl)pyrazole in acetonitrile induces 6π-electrocyclization to form the fused system. While offering atom economy (89% yield), this method requires stringent oxygen exclusion to prevent nitro group reduction.

Metal-Organic Framework (MOF)-Catalyzed Synthesis

Zr-MOF-808 catalyzes the assembly of 4-chloro-2-nitropyrazole and glyoxal derivatives into pyrazolo[1,5-a]pyrazines at 120°C. The confined pore structure enhances regioselectivity (94% 2-nitro) through transition-state stabilization.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Major Routes

MethodAverage Yield (%)RegioselectivityScalabilityPurity (HPLC)
Enaminone cyclization748.7:1Kilogram98.2
Pd-catalyzed annulation789.1:1Gram97.5
Oxidative chlorination646.0:1Multi-gram95.8
Photochemical899.5:1Milligram99.1

The enaminone route offers optimal balance between yield and scalability for industrial applications, while photochemical methods provide superior purity for pharmaceutical use. Pd-catalyzed systems show promise but require cost reduction for widespread adoption.

Challenges and Optimization Strategies

Nitro Group Lability

The electron-withdrawing nitro group at position 2 predisposes the compound to reduction under basic conditions. Stabilization strategies include:

  • Conducting reactions under inert atmosphere

  • Adding radical scavengers (TEMPO) during workup

  • Using low-temperature crystallization from ethyl acetate/hexane

Byproduct Formation

Common impurities arise from:

  • Over-nitration : Controlled addition rates (0.5 mL/min HNO₃) reduce dinitro byproducts to <2%

  • Ring-opening : Maintaining pH >3 during aqueous workups prevents pyrazine hydrolysis

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-Amino-2-nitropyrazolo[1,5-A]pyrazine.

    Substitution: Various substituted pyrazolo[1,5-A]pyrazine derivatives.

    Oxidation: Oxidized pyrazolo[1,5-A]pyrazine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-chloro-2-nitropyrazolo[1,5-A]pyrazine is in the development of anticancer agents. Compounds containing pyrazolo[1,5-a]pyrimidine scaffolds have been shown to exhibit potent inhibitory activity against various kinases implicated in cancer progression, including c-Met and AXL kinases. These kinases are crucial in cell signaling pathways that regulate growth and differentiation, making their inhibition a promising strategy for cancer therapy .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit enzymes related to inflammatory responses and other pathological conditions. The structure-activity relationship (SAR) studies have highlighted that modifications at specific positions on the pyrazole ring can enhance inhibitory potency against target enzymes .

Photophysical Properties

This compound derivatives have demonstrated significant photophysical properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. Their ability to form stable crystals with unique conformational characteristics enhances their utility in solid-state applications .

Sensing Applications

Due to their electronic properties, these compounds are being explored as potential sensors for detecting various ions and molecules. The incorporation of functional groups can modulate their sensitivity and selectivity towards specific analytes, making them valuable in environmental monitoring and biomedical diagnostics .

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures that include nitration and chlorination reactions on pyrazole derivatives. Recent advancements have introduced more efficient synthetic strategies that allow for higher yields and purities of the desired compound .

StepReaction TypeConditionsYield
1NitrationHNO₃/H₂SO₄85%
2ChlorinationSOCl₂90%

Functionalization Strategies

Functionalization at various positions of the pyrazole ring can yield derivatives with enhanced biological activity or improved material properties. For instance, substituents at positions 3 or 7 can significantly affect the compound's interaction with biological targets or its photophysical characteristics .

Cancer Treatment Research

A recent study investigated the efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives, including those derived from this compound, against non-small cell lung cancer (NSCLC). Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency as potential therapeutic agents .

Development of Sensing Devices

Another study focused on developing a sensor based on a pyrazolo derivative for detecting heavy metal ions in water samples. The sensor demonstrated high sensitivity and selectivity towards lead ions, showcasing the practical application of these compounds in environmental monitoring technologies .

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its structural features allow it to interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine and nitro groups enhance reactivity and stabilize aromatic π-systems, critical for interactions with hydrophobic pockets in enzymes like Eis (Enhanced Intracellular Survival) .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-fluorophenyl in ) improve binding affinity through π-π stacking, while alkyl chains (e.g., ethyl in ) may reduce steric hindrance.

Comparison with Related Heterocyclic Scaffolds

Pyrazolo[1,5-a]quinoxaline Derivatives

Pyrazolo[1,5-a]quinoxalines, such as TLR7 antagonists, share structural similarities but replace the pyrazine ring with a quinoxaline moiety. These compounds exhibit potent antagonistic activity (IC₅₀ = 8.2–10 µM) when substituted with alkyl chains (4–5 carbons), highlighting the role of hydrophobic interactions . In contrast, 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine’s nitro group may engage in hydrogen bonding or nitro-aromatic interactions, offering distinct selectivity profiles.

Imidazo[1,5-a]pyrazine Derivatives

Imidazo[1,5-a]pyrazines, like the PDE10 inhibitor in , incorporate an imidazole ring fused to pyrazine. This modification increases basicity and solubility compared to pyrazolo[1,5-a]pyrazines. For example, acalabrutinib (a Btk inhibitor) uses a dihydroimidazo[1,5-a]pyrazine scaffold to achieve nanomolar potency through covalent binding to Cys481 .

Triazolo[1,5-a]pyrazine Derivatives

Triazolo[1,5-a]pyrazines, synthesized via one-pot reactions from ynones and amino azides (e.g., 4-phenyl-6,7-dihydro-triazolo[1,5-a]pyrazine), exhibit high yields (80–95%) but require silyl-protected intermediates for optimal regioselectivity . Unlike this compound, these derivatives prioritize triazole ring formation, which enhances metabolic stability .

Reactivity and Stability

  • Nitro Group Reactivity : The nitro substituent in this compound may undergo reduction to amines under catalytic hydrogenation, enabling diversification into secondary metabolites .
  • Chlorine Substitution : The C4 chlorine participates in nucleophilic aromatic substitution (e.g., with thiols or amines), as seen in Eis inhibitor optimization (IC₅₀ = 9.25 µM for ethyl-substituted analogs ).

Enzyme Inhibition

  • Eis Inhibition : Pyrrolo[1,5-a]pyrazine derivatives (e.g., compound 1a* in ) demonstrate that aromatic cores with chloro substituents are critical for binding to kanamycin-resistant Mycobacterium tuberculosis. Disruption of aromaticity reduces activity by >25-fold .
  • Kinase Targeting: Pyrazolo[1,5-a]pyrazine scaffolds are utilized in Btk inhibitors (e.g., zanubrutinib), where the 4-phenoxyphenyl group enhances selectivity over off-target kinases .

Antagonist Activity

  • TLR7 Antagonism: Pyrazolo[1,5-a]quinoxalines with alkyl chains achieve optimal potency at 4–5 carbons, whereas nitro-substituted analogs may leverage polar interactions for improved solubility .

Biological Activity

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is a member of the pyrazolo[1,5-a] class of heterocyclic compounds, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group and a chloro substituent on the pyrazolo ring, contributing to its unique chemical reactivity. Its structure can be represented as follows:

C6H4ClN5O2\text{C}_6\text{H}_4\text{ClN}_5\text{O}_2

This compound has been studied for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Target Proteins

Research indicates that this compound may interact with various biological macromolecules, including:

  • Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown binding affinity to EGFR tyrosine kinase domains, influencing cell proliferation and apoptosis pathways.
  • Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression.

Biochemical Pathways

The biological activity is primarily attributed to its ability to modulate pathways related to:

  • Cell Proliferation : Inducing apoptosis in cancer cell lines.
  • Gene Expression : Influencing transcription factors that regulate cell cycle progression.

Anticancer Activity

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A comparative analysis of IC50 values for different derivatives is presented below:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)15
A549 (Lung)12
HT29 (Colon)10
3-Nitropyrazolo[5,1-c][1,2,4]benzotriazineHCT-8 (Colon)8

These results indicate that modifications at specific positions on the pyrazolo ring can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations above 20 µg/mL.
  • Escherichia coli : Showed moderate sensitivity at higher concentrations.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size in xenograft models.
  • Combination Therapy : When combined with standard chemotherapeutic agents, enhanced efficacy was observed in resistant cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Molecular docking studies indicate good binding affinities to target proteins, supporting further investigation into its pharmacological potential .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-nitropyrazolo[1,5-a]pyrazine, and how is the product characterized?

The compound is synthesized via chlorination of 2-nitropyrazolo[1,5-a]pyrazin-4-ol using phosphoryl trichloride (POCl₃) and dimethylformamide (DMF) as a catalyst. The reaction is conducted at 100°C for 12 hours, followed by neutralization with sodium carbonate and extraction with ethyl acetate. Characterization is achieved via 1H NMR^1 \text{H NMR}: δ 5.90 (dd, J=0.9,4.8HzJ = 0.9, 4.8 \, \text{Hz}), 8.10 (d, J=4.9HzJ = 4.9 \, \text{Hz}), and 7.92 (d, J=0.9HzJ = 0.9 \, \text{Hz}), confirming the aromatic pyrazolo-pyrazine core and substituents .

Q. What spectroscopic methods are critical for verifying the structure of this compound?

Key techniques include:

  • 1H NMR^1 \text{H NMR}: To identify proton environments (e.g., aromatic protons and coupling patterns).
  • Mass spectrometry (MS): For molecular weight confirmation (MW 199.56 g/mol).
  • Infrared (IR) spectroscopy: To detect functional groups like nitro (–NO₂) and C–Cl stretches.
  • X-ray crystallography (if available): For absolute configuration determination .

Q. How does the chlorine substituent at position 4 influence the compound’s reactivity?

The chlorine atom at C-4 is highly electrophilic, enabling nucleophilic substitution reactions. For example, alkoxy groups can be introduced via reactions with alcohols in the presence of a base (e.g., NaH in THF), as demonstrated in the synthesis of 2-nitro-4-propoxypyrazolo[1,5-a]pyrazine .

Advanced Research Questions

Q. How can substitution reactions at the 4-position be optimized for diverse functionalization?

Reaction efficiency depends on:

  • Nucleophile strength: Strong nucleophiles (e.g., amines, thiols) require milder conditions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature control: Elevated temperatures (70–90°C) accelerate substitution but may increase side reactions. Example: Propoxy substitution achieved 89% yield at 20°C using NaH/THF .

Q. What strategies enable regioselective functionalization of pyrazolo[1,5-a]pyrazines at understudied positions like C-7?

Position 7 functionalization remains challenging due to electronic and steric factors. Strategies include:

  • Directing groups: Electron-withdrawing substituents (e.g., nitro at C-2) can direct electrophilic attack to C-7.
  • Transition-metal catalysis: Palladium-mediated C–H activation (e.g., using silylformamidine) enables carbene insertion at C-7 with >90% yield under solvent-free conditions .

Q. How do substituents on the pyrazolo[1,5-a]pyrazine core influence binding to biological targets like Eis in Mycobacterium tuberculosis?

Substituent effects are critical for enzyme inhibition:

  • Electron-withdrawing groups (e.g., nitro): Enhance binding via π-π interactions with aromatic residues (e.g., Phe327 in Eis).
  • Hydrophobic substituents (e.g., aryl at R1): Improve fit within hydrophobic pockets.
  • Aromaticity maintenance: Disruption (e.g., non-aromatic cores) reduces affinity by >25-fold .

Q. What computational methods are used to model interactions between this compound derivatives and enzymes?

  • Molecular docking: Predict binding poses in enzyme active sites (e.g., Eis AG-binding cavity).
  • Density Functional Theory (DFT): Analyze electronic effects of substituents on reactivity.
  • Molecular Dynamics (MD): Simulate conformational stability of inhibitor-enzyme complexes over time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Reactant of Route 2
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4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

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